molecular formula C19H15N5O3 B7684940 N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide

Cat. No.: B7684940
M. Wt: 361.4 g/mol
InChI Key: RQHXXNFKXFOLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a quinoline moiety, with an ethyl group at the nitrogen atom and a nitrobenzamide group attached to the quinoline ring.

Preparation Methods

The synthesis of N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets in cells. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key cellular pathways. For example, it may inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By blocking these pathways, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide can be compared with other quinoline derivatives and pyrazole-containing compounds:

By comparing these compounds, researchers can better understand the unique features and potential advantages of this compound.

Properties

IUPAC Name

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c1-2-23-18-15(11-13-5-3-4-6-16(13)20-18)17(22-23)21-19(25)12-7-9-14(10-8-12)24(26)27/h3-11H,2H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHXXNFKXFOLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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